molecular formula C21H22N4O4 B10996905 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-one

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-one

Cat. No.: B10996905
M. Wt: 394.4 g/mol
InChI Key: DUXQRSLWLGZCHW-UHFFFAOYSA-N
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Description

“1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-one” is a complex organic compound that features multiple functional groups, including an isoquinoline, oxadiazole, and pyridine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the Isoquinoline Moiety: This can be achieved through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized to form the isoquinoline ring.

    Formation of the Oxadiazole Ring: This can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative.

    Coupling Reactions: The final compound is formed by coupling the isoquinoline and oxadiazole intermediates through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production would involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the isoquinoline ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the pyridine ring or the isoquinoline moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It might be used as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.

    Receptor Binding: It might interact with certain biological receptors, making it a candidate for drug development.

Medicine

    Drug Development: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: It might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Binding: It could interact with a receptor, either activating or inhibiting its signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-one
  • 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one

Uniqueness

The unique combination of functional groups in “1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-one” might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-one

InChI

InChI=1S/C21H22N4O4/c1-27-17-11-15-7-10-25(13-16(15)12-18(17)28-2)20(26)4-3-19-23-21(24-29-19)14-5-8-22-9-6-14/h5-6,8-9,11-12H,3-4,7,10,13H2,1-2H3

InChI Key

DUXQRSLWLGZCHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CCC3=NC(=NO3)C4=CC=NC=C4)OC

Origin of Product

United States

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